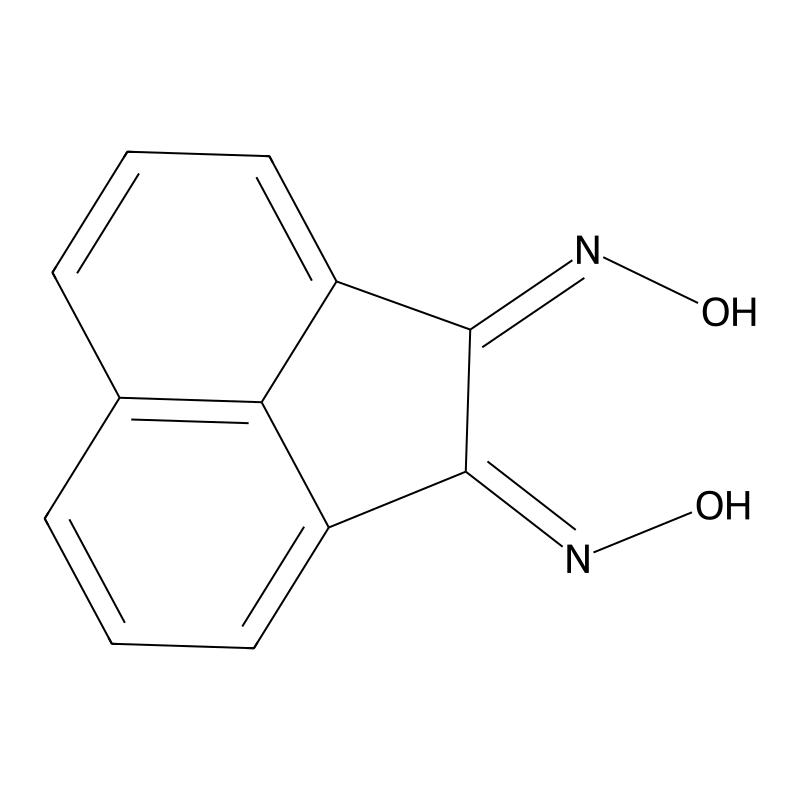1,2-Dihydroacenaphthylen-1,2-dion-dioxim

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
1,2-Naphthoquinone is a quinone, a type of aromatic molecule with two carbonyl groups (C=O) attached to a fused ring system []. It's a yellow solid found in some plants and can be synthesized in the lab. Naphthoquinones have attracted interest due to their potential biological activities [].
Molecular Structure Analysis
1,2-Naphthoquinone has a planar structure with a fused ring system consisting of two benzene rings. The two carbonyl groups are located on adjacent carbon atoms (positions 1 and 2). This arrangement gives the molecule a quinoid structure, contributing to its reactivity [].
Chemical Reactions Analysis
- Synthesis: 1,2-Naphthoquinone can be synthesized from various starting materials. A common method involves the oxidation of naphthalene with chromic acid [].
Balanced chemical equation: C₁₀H₈ + H₂Cr₂O₇ → C₁₀H₆O₂ + Cr₂(SO₄)₃ + H₂O (Ref. 1)
- Reactions: Naphthoquinones can undergo various reactions due to their reactive carbonyl groups. These include:
Physical And Chemical Properties Analysis
The mechanism of action of 1,2-naphthoquinone depends on the specific context. However, its potential biological activities are often linked to its redox properties. It can act as an oxidizing agent, affecting cellular processes through the generation of reactive oxygen species (ROS) []. Additionally, some studies suggest it might have antitumor and antibacterial properties [, ].
1,2-Dihydroacenaphthylene-1,2-dione
This is the preferred International Union of Pure and Applied Chemistry (IUPAC) name for a well-known compound, acenaphthoquinone Wikipedia: . Acenaphthoquinone is a quinone, a class of organic compounds with various industrial applications, including as precursors to dyes and agrichemicals Wikipedia: .
Dioxime
This refers to a functional group containing two connected oxime groups (O=N-OH) bonded to a central carbon atom. Dioximes find use in various scientific fields, including complex formation with metal ions ScienceDirect.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








